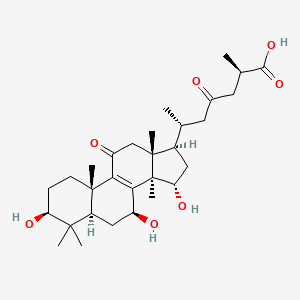

Ganoderic Acid C2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: 灵芝酸C2的生物合成涉及甲羟戊酸途径,从乙酰辅酶A开始。 初始底物乙酰辅酶A通过乙酰辅酶A乙酰转移酶缩合生成3-羟基-3-甲基戊二酰辅酶A,然后被3-羟基-3-甲基戊二酰辅酶A还原酶还原生成甲羟戊酸 . 随后的一系列酶促反应导致形成羊毛甾醇,然后氧化和修饰生成灵芝酸C2 .

工业生产方法: 由于灵芝的产量低且生长缓慢,灵芝酸C2的工业生产通常涉及异源表达系统。 例如,来自灵芝的基因可以在酿酒酵母中表达以生产灵芝酸C2 . 这种方法可以实现更有效的生产,并更容易操作生物合成途径 .

化学反应分析

反应类型: 灵芝酸C2经历各种化学反应,包括氧化、还原和取代。 这些反应对于修饰化合物以增强其生物活性或产生具有不同药理性质的衍生物至关重要 .

常用试剂和条件: 在灵芝酸C2的化学反应中使用的常用试剂包括氧化剂,如高锰酸钾,和还原剂,如硼氢化钠 . 反应通常在温和条件下进行,以保持三萜结构的完整性 .

科学研究应用

灵芝酸C2在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。 在化学中,它被用作研究三萜类化合物的生物合成和修饰的模型化合物 . 在生物学中,它被研究其在调节免疫反应中的作用及其作为抗炎剂的潜力 . 在医学中,灵芝酸C2因其抗肿瘤特性及其抑制癌细胞生长的能力而被研究 .

作用机制

灵芝酸C2的作用机制涉及它与各种分子靶点和途径的相互作用。 据显示,它可以抑制大鼠晶状体醛糖还原酶的活性,醛糖还原酶是一种参与糖尿病并发症发展的酶 . 灵芝酸C2还可以通过与细胞因子和其他免疫相关蛋白相互作用来调节免疫反应 . 此外,它通过激活参与细胞死亡的途径并抑制参与细胞存活的途径来诱导癌细胞凋亡 .

相似化合物的比较

灵芝酸C2在灵芝中发现的三萜类化合物中是独一无二的,因为它具有特定的化学结构和生物活性。 类似的化合物包括其他灵芝酸,如灵芝酸A和灵芝酸B,以及亮菌酸 . 虽然这些化合物共享一些药理特性,但灵芝酸C2因其对大鼠晶状体醛糖还原酶的高抑制活性及其有效的抗肿瘤作用而特别著名 .

生物活性

Immunomodulatory Effects

GAC has been shown to exert profound immunomodulatory effects, particularly in models of immunosuppression induced by cyclophosphamide (CY). Research indicates that GAC enhances immune responses by upregulating key immune-related genes, specifically STAT3 and TNF (Tumor Necrosis Factor) .

Key Findings:

- Targets Identified: A total of 56 targets associated with GAC were identified through bioinformatics analyses, primarily linked to immune and inflammatory response pathways.

- Molecular Docking: GAC demonstrated strong binding affinity to STAT3 and TNF proteins, suggesting a mechanism for its immunomodulatory effects .

- Experimental Validation: Animal studies confirmed that GAC administration improved immunity in CY-induced immunosuppression models, with enhanced expression of STAT3 and TNF genes .

The mechanisms underlying the biological activity of GAC involve several pathways:

- Regulation of Inflammatory Responses: GAC influences pathways related to inflammation and immune activation, enhancing cellular responses to peptides and regulating small molecule metabolism .

- Protein Kinase Activity: The compound is involved in various protein kinase activities, crucial for cellular signaling and response mechanisms .

Pharmacological Properties

GAC's pharmacological properties extend beyond immunomodulation. It has been implicated in:

- Anti-cancer Activity: GAC exhibits potential anti-tumor effects, with studies indicating its ability to induce apoptosis in cancer cells .

- Neuroprotective Effects: Similar compounds derived from Ganoderma have shown promise in neuroprotection, potentially beneficial in conditions like ischemic stroke .

Case Studies and Experimental Data

Several studies have evaluated the efficacy of GAC through various experimental approaches:

| Study | Methodology | Key Findings |

|---|---|---|

| Study 1 | ELISA and qRT-PCR on CY-induced immunosuppression model | Confirmed upregulation of immune genes (STAT3, TNF) upon GAC treatment |

| Study 2 | Molecular docking analysis | Identified strong interactions between GAC and key immune proteins |

| Study 3 | Animal experiments | Demonstrated improved immune function in treated subjects compared to controls |

Future Directions

The ongoing research into GAC's biological activities suggests its potential as a therapeutic agent for various conditions. The integration of bioinformatics with experimental validation provides a robust framework for understanding its mechanisms and enhancing its application in clinical settings.

属性

IUPAC Name |

(2R,6R)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-23,32,34-35H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21+,22+,23+,28+,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERVSJVGWKIGTJ-RQLZKMEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。